(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17626866
InChI: InChI=1S/C18H17NO6S/c20-18(21)15-9-12-3-1-2-4-13(12)11-19(15)26(22,23)14-5-6-16-17(10-14)25-8-7-24-16/h1-6,10,15H,7-9,11H2,(H,20,21)/t15-/m0/s1
SMILES:
Molecular Formula: C18H17NO6S
Molecular Weight: 375.4 g/mol

(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17626866

Molecular Formula: C18H17NO6S

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid -

Specification

Molecular Formula C18H17NO6S
Molecular Weight 375.4 g/mol
IUPAC Name (3S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H17NO6S/c20-18(21)15-9-12-3-1-2-4-13(12)11-19(15)26(22,23)14-5-6-16-17(10-14)25-8-7-24-16/h1-6,10,15H,7-9,11H2,(H,20,21)/t15-/m0/s1
Standard InChI Key XJCOAAZKLUGMDL-HNNXBMFYSA-N
Isomeric SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)O
Canonical SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4CC3C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

The compound features a hybrid architecture combining a 1,2,3,4-tetrahydroisoquinoline core with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl substituent and a carboxylic acid group. Its molecular formula is C₁₈H₁₇NO₆S, with a molecular weight of 375.4 g/mol. The stereochemistry at the 3-position (S-configuration) is critical for its biological activity, as evidenced by analogous compounds in medicinal chemistry .

Structural Components

  • Tetrahydroisoquinoline Core: This bicyclic system is a hallmark of alkaloids and neurotransmitter analogs, enabling interactions with biological targets such as G-protein-coupled receptors .

  • Benzodioxane Sulfonyl Group: The sulfonyl moiety enhances binding affinity through polar interactions, while the benzodioxane ring contributes to metabolic stability .

  • Carboxylic Acid Functionality: This group facilitates solubility and serves as a handle for further derivatization or salt formation .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous methodologies in patent literature . A representative pathway includes:

  • Condensation and Cyclization:

    • 3,4-Dihydroxybenzaldehyde reacts with glycol dibromide under alkaline conditions to form 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde .

    • Oxidation of the aldehyde to the corresponding carboxylic acid using potassium permanganate (KMnO₄) .

  • Sulfonylation and Coupling:

    • The benzodioxane carboxylic acid is sulfonylated, followed by coupling with a tetrahydroisoquinoline precursor via nucleophilic substitution.

Table 1: Synthetic Parameters for Intermediate Formation

StepReactantsConditionsYield (%)
13,4-DihydroxybenzaldehydeKOH, tetrabutylammonium bromide, reflux45–50
22,3-Dihydro-1,4-benzodioxane-6-carbaldehydeKMnO₄, H₂O, 90–110°C85–90

Physicochemical Properties

The compound exhibits a balance of hydrophilicity and lipophilicity, as predicted by its functional groups:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid and sulfonyl groups .

  • Stability: The benzodioxane ring enhances oxidative stability compared to simpler aromatic systems .

  • Optical Activity: The (3S) configuration confers chirality, necessitating enantioselective synthesis for pharmacological applications .

Applications in Drug Development

Intermediate in Anticancer Agents

The compound’s ability to disrupt Ral-mediated signaling positions it as a candidate for KRAS-driven cancers, where Ral GTPases are critical effectors . Preclinical studies show that covalent inhibitors of Ral reduce cancer cell invasion by up to 70% in vitro .

Scaffold for CNS-Targeted Drugs

Its blood-brain barrier permeability (predicted logP ≈ 2.1) makes it suitable for central nervous system (CNS) drug design . Derivatives could target:

  • Neurodegenerative Diseases: Alzheimer’s and Parkinson’s .

  • Psychiatric Disorders: Depression and anxiety .

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